molecular formula C10H8O5 B3006290 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid CAS No. 170807-21-3

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid

Cat. No.: B3006290
CAS No.: 170807-21-3
M. Wt: 208.169
InChI Key: KEBABRDEGSDAMC-UHFFFAOYSA-N
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Description

8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a 1,3-benzodioxine core, a privileged structure known for its prevalence in medicinal chemistry and materials science . Its multifunctional structure incorporates both a formyl and a carboxylic acid moiety, making it a versatile intermediate for constructing complex molecules through a variety of reactions, including nucleophilic additions, condensations, and metal-catalyzed cross-couplings. Researchers can utilize this compound as a key precursor in the synthesis of fused N,O-heterocyclic skeletons, which are common in numerous natural products and exhibit a broad spectrum of biological activities . The reactive aldehyde group is particularly useful for Schiffs base formation or as a handle for further functionalization, while the carboxylic acid can be employed in amide coupling or esterification reactions. This makes it a valuable scaffold for generating compound libraries in the search for new bioactive agents with potential anticancer, antibacterial, or antifungal properties . Note: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-formyl-4H-1,3-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBABRDEGSDAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of more complex organic molecules, making it a crucial component in synthetic chemistry.

2. Biological Activities

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further studies in developing new antimicrobial agents.
  • Anticancer Potential : Investigations into its biological effects have revealed promising anticancer properties. The compound's interactions with specific biological targets are being explored to understand its mechanism of action and therapeutic potential.

3. Drug Development

  • Therapeutic Applications : The compound is being studied for its potential use in drug discovery due to its ability to interact with various molecular targets. This interaction may modulate enzyme activity and influence cellular signaling pathways, highlighting its significance in medicinal chemistry.

Industrial Applications

1. Specialty Chemicals Production

  • The unique properties of this compound make it suitable for use in the production of specialty chemicals. Its application extends to materials science where it can be utilized in creating novel materials with specific functionalities.

Case Studies and Research Findings

Recent studies have investigated the synthesis and biological evaluation of derivatives of this compound. For instance, researchers have synthesized various derivatives to assess their antimicrobial and anticancer activities through in vitro assays. These studies demonstrate that modifications to the compound's structure can significantly impact its biological efficacy.

Example Study

A study published in a peer-reviewed journal focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency against specific cancer types compared to the parent compound .

Mechanism of Action

The mechanism of action of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the Benzodioxine Family

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Ring Type Molecular Formula Molecular Weight (g/mol) Applications/Notes References
8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid 8-CHO, 6-COOH 1,3-dioxine C₁₀H₈O₅ 208.17 Synthetic intermediate; pharmacological research
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid 6-COOH 1,4-dioxane C₉H₈O₄ 180.16 Precursor for DYT-40 (AEG-1 inhibitor)
7-Amino-2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid (V13) 7-NH₂, 6-COOH 1,4-dioxane C₉H₉NO₄ 195.17 Fluorescent viability probe (pH-dependent emission ratio: 359)
Methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate 6-COOCH₃ 1,4-dioxane C₁₀H₁₀O₄ 194.18 Intermediate for hydrazide derivatives (e.g., GSK-3 inhibitors)
8-(Chloromethyl)-4H-benzo[d][1,3]dioxine-6-carboxylic acid 8-CH₂Cl, 6-COOH 1,3-dioxine C₁₀H₇ClO₅ 242.61 Building block for alkylation reactions

Functional Group Variations and Impact

  • Formyl vs. Carboxylic Acid Derivatives : The presence of a formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, methyl esters (e.g., methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) are hydrolytically stable intermediates for amide synthesis .
  • Amino Substitution: 7-Amino-2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid (V13) exhibits strong fluorescence at high pH due to deprotonation of the carboxylic acid group, enabling its use in viability assays .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound, V13) are polar and water-soluble at physiological pH, whereas methyl esters exhibit lipophilicity .
  • pKa Values : The carboxylic acid group in benzodioxine derivatives typically has a pKa ~2–3, similar to aromatic carboxylic acids .

Biological Activity

Overview

8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, a heterocyclic compound with the molecular formula C10H8O5, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its antimicrobial and anticancer properties, mechanism of action, and compares it with related compounds.

  • Molecular Weight : 208.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 170807-21-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxane compounds demonstrate formidable antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest effective antimicrobial activity, particularly against gram-positive bacteria .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus50
Related compoundEscherichia coli125

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies have indicated that related benzodioxane derivatives can inhibit cancer cell proliferation through various pathways, including the p38α MAPK pathway, which is crucial in cancer biology. For example, one study reported that a benzodioxane derivative showed growth inhibitory activities in human ovarian carcinoma xenograft models .

The mechanism of action for this compound appears to involve interactions with specific molecular targets within cells. The formyl and carboxylic acid groups are believed to play critical roles in binding to enzymes and receptors, modulating their activities and influencing cellular processes. This interaction may lead to alterations in redox states and signaling pathways crucial for cellular function .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzodioxane derivatives, researchers found that the presence of the formyl group significantly enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological effects.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzodioxane derivatives revealed that modifications at specific positions on the benzodioxane ring can lead to enhanced inhibitory effects on tumor growth. The study emphasized the structure-activity relationship (SAR) as a key factor in developing effective anticancer agents .

Comparison with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to similar compounds:

Compound NameKey DifferencesBiological Activity
4H-benzo[d][1,3]dioxine-6-carboxylic acidLacks formyl groupReduced reactivity
8-methyl-4H-benzo[d][1,3]dioxine-6-carboxylic acidMethyl instead of formylAltered activity profile
8-nitro-4H-benzo[d][1,3]dioxine-6-carboxylic acidNitro group presentDifferent reactivity and effects

Q & A

Q. What collaborative frameworks integrate synthetic chemistry and computational biology for studying this compound?

  • Methodological Answer : Establish interdisciplinary workflows where synthetic data (e.g., reaction yields) inform computational models (e.g., QSAR), and vice versa. Use shared databases (e.g., PubChem) to cross-validate results .

Methodological Notes

  • Data Validation : Cross-reference experimental results with CRDC classifications (e.g., RDF2050103 for chemical engineering design) to ensure alignment with standardized research protocols .
  • Contradiction Management : Apply Bayesian statistical models to resolve conflicting data, weighting evidence by methodological rigor (e.g., sample size, controls) .

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